molecular formula C12H19LiN2O3 B6242881 lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate CAS No. 2378502-04-4

lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate

Cat. No. B6242881
CAS RN: 2378502-04-4
M. Wt: 246.2
InChI Key:
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Description

Lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate (Lithium 2-MPCA) is a lithium salt of an amino acid derivative containing a pent-4-yn-2-yl group. It is a white crystalline solid that is highly soluble in water and other polar solvents, making it an ideal reagent for a variety of synthetic and analytical applications. It has been used in the synthesis of a number of biologically active compounds, including peptides and peptidomimetics, as well as in the development of new materials for drug delivery. Additionally, Lithium 2-MPCA has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors involved in the nervous system.

Scientific Research Applications

Lithium 2-MPCA has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics for drug delivery, as well as in the development of new materials for drug delivery. Additionally, Lithium 2-MPCA has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors involved in the nervous system.

Mechanism of Action

The mechanism of action of Lithium 2-MPCA is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors involved in the nervous system. Specifically, Lithium 2-MPCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Lithium 2-MPCA has been studied for its potential therapeutic effects on the nervous system. In animal studies, it has been shown to modulate the activity of certain enzymes and receptors involved in the nervous system, including acetylcholinesterase and the NMDA receptor. Additionally, it has been shown to reduce anxiety-like behavior and improve cognitive performance in mice.

Advantages and Limitations for Lab Experiments

The advantages of using Lithium 2-MPCA in lab experiments are its high solubility in water and other polar solvents, its high purity and stability, and its ability to modulate the activity of certain enzymes and receptors involved in the nervous system. The main limitation of using Lithium 2-MPCA in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cells and organisms. Therefore, it is important to use caution when handling and using this compound.

Future Directions

For research involving Lithium 2-MPCA include further studies of its mechanism of action and its potential therapeutic effects on the nervous system. Additionally, further studies are needed to determine its potential toxicity and to develop methods for its safe and effective use in lab experiments. Additionally, further research is needed to explore its potential applications in the synthesis of peptides and peptidomimetics for drug delivery, as well as its potential applications in the development of new materials for drug delivery.

Synthesis Methods

Lithium 2-MPCA is synthesized by a two-step process. The first step involves the reaction of lithium carbonate and 2-methylpropyl-pent-4-yn-2-ylcarbamate to form the lithium salt of 2-methylpropyl-pent-4-yn-2-ylcarbamate. This is followed by the reaction of this salt with acetic acid to form Lithium 2-MPCA. The synthesis of Lithium 2-MPCA has been optimized to yield a product with high purity and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate involves the reaction of 2-methylpropylamine, pent-4-yn-2-ol, lithium hydroxide, and chloroacetic acid.", "Starting Materials": [ "2-methylpropylamine", "pent-4-yn-2-ol", "lithium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: Dissolve 2-methylpropylamine in anhydrous diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add pent-4-yn-2-ol to the solution while stirring and maintain the temperature at 0°C.", "Step 3: Add lithium hydroxide to the solution and stir for 30 minutes at 0°C.", "Step 4: Slowly add chloroacetic acid to the solution while stirring and maintain the temperature at 0°C.", "Step 5: Stir the solution at room temperature for 24 hours.", "Step 6: Filter the precipitate and wash with diethyl ether.", "Step 7: Dry the product under vacuum to obtain lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate." ] }

CAS RN

2378502-04-4

Product Name

lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate

Molecular Formula

C12H19LiN2O3

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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